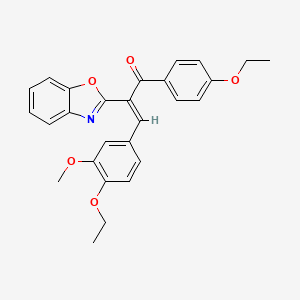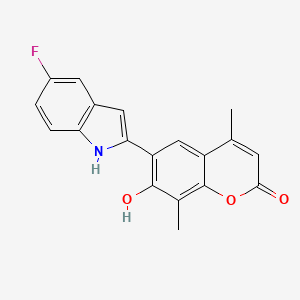![molecular formula C24H25NO6 B11146870 3,4-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate](/img/structure/B11146870.png)
3,4-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate is a synthetic organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound combines the structural features of coumarins and amino acid derivatives, making it a subject of interest for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate typically involves multiple steps:
-
Synthesis of 3,4-dimethyl-2-oxo-2H-chromen-7-yl acetate
Starting Materials: 3,4-dimethylphenol and ethyl acetoacetate.
Reaction Conditions: The reaction is catalyzed by a base such as sodium ethoxide in ethanol, followed by cyclization under acidic conditions to form the coumarin core.
-
Formation of N-[(benzyloxy)carbonyl]norvaline
Starting Materials: Norvaline and benzyl chloroformate.
Reaction Conditions: The reaction is carried out in the presence of a base like triethylamine in an organic solvent such as dichloromethane.
-
Coupling Reaction
Starting Materials: 3,4-dimethyl-2-oxo-2H-chromen-7-yl acetate and N-[(benzyloxy)carbonyl]norvaline.
Reaction Conditions: The coupling is typically facilitated by a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
-
Reduction
- Reduction of the carbonyl group in the coumarin ring can yield dihydrocoumarins, which may have different biological activities.
-
Substitution
- The aromatic ring of the coumarin moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, halogens (Cl₂, Br₂) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Benzyloxy group oxidized to benzaldehyde or benzoic acid derivatives.
Reduction: Formation of dihydrocoumarins.
Substitution: Introduction of nitro or halogen groups on the aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Derivatives:
Biology
Enzyme Inhibition: Coumarin derivatives are known to inhibit enzymes like tyrosinase and acetylcholinesterase, making them useful in studying enzyme kinetics and developing enzyme inhibitors.
Medicine
Antimicrobial Activity: The compound and its derivatives have shown significant antimicrobial activity against various bacterial and fungal strains.
Anticancer Research: Coumarin derivatives are being investigated for their potential anticancer properties due to their ability to induce apoptosis in cancer cells.
Industry
Fluorescent Probes: Coumarins are used as fluorescent probes in biochemical assays and imaging techniques due to their strong fluorescence properties.
Mecanismo De Acción
The biological activity of 3,4-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate is primarily attributed to its ability to interact with various molecular targets:
Enzyme Inhibition: The compound can bind to the active sites of enzymes, inhibiting their activity. For example, it may inhibit tyrosinase by chelating the copper ions in the enzyme’s active site.
Cell Signaling Pathways: It can modulate cell signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer research.
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-2-oxo-2H-chromen-7-yl acetate: Similar coumarin structure but with different substituents, leading to variations in biological activity.
7-Hydroxy-4-methylcoumarin: Known for its strong fluorescence and used in various biochemical assays.
Coumarin-3-carboxylic acid: Another coumarin derivative with applications in medicinal chemistry.
Uniqueness
3,4-Dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate is unique due to the combination of the coumarin core with an amino acid derivative, which may enhance its biological activity and specificity towards certain molecular targets.
Propiedades
Fórmula molecular |
C24H25NO6 |
|---|---|
Peso molecular |
423.5 g/mol |
Nombre IUPAC |
(3,4-dimethyl-2-oxochromen-7-yl) 2-(phenylmethoxycarbonylamino)pentanoate |
InChI |
InChI=1S/C24H25NO6/c1-4-8-20(25-24(28)29-14-17-9-6-5-7-10-17)23(27)30-18-11-12-19-15(2)16(3)22(26)31-21(19)13-18/h5-7,9-13,20H,4,8,14H2,1-3H3,(H,25,28) |
Clave InChI |
QLVKXMHVRXJKNJ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C(=O)OC1=CC2=C(C=C1)C(=C(C(=O)O2)C)C)NC(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-[3-(3-fluoro-4-methoxybenzoyl)-1-[(furan-2-yl)methyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B11146788.png)
![7-Methyl-1-(3-nitrophenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11146790.png)
![2-(Furan-2-ylmethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11146796.png)
![2-(2-Amino-6-methyl-5-phenylpyrimidin-4-yl)-5-[(4-bromophenyl)methoxy]phenol](/img/structure/B11146798.png)
![2-methylpropyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11146802.png)
![2-[2-Amino-5-(2-methoxyphenyl)-6-methyl-4-pyrimidinyl]-5-[(2,4-dichlorobenzyl)oxy]phenol](/img/structure/B11146806.png)
![N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B11146811.png)


![1-(4-Methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11146825.png)
![5-(3,4-diethoxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11146846.png)
![2-{1-[(4-tert-butylphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11146861.png)
![4,7-dimethoxy-1-methyl-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1H-indole-2-carboxamide](/img/structure/B11146871.png)
![N-{2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoyl}-L-tryptophan](/img/structure/B11146872.png)
